N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic small molecule characterized by a benzodioxole moiety linked to an isonicotinamide scaffold via a methylene bridge. This compound has drawn attention in medicinal chemistry due to its structural versatility, which allows for modifications targeting diverse biological pathways.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-21-6-7-22-16-9-13(4-5-18-16)17(20)19-10-12-2-3-14-15(8-12)24-11-23-14/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVPTVVZWMXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the isonicotinamide core: This step involves the reaction of the benzo[d][1,3]dioxole derivative with isonicotinoyl chloride in the presence of a base such as triethylamine.
Introduction of the methoxyethoxy side chain: This can be accomplished by reacting the intermediate with 2-methoxyethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide with structurally related compounds, focusing on synthesis, substituent effects, and physicochemical properties.
Key Observations
Structural Diversity: The target compound features a methoxyethoxy group on the isonicotinamide ring, which distinguishes it from analogs like SW-C165 and C26, which incorporate brominated aromatic substituents (e.g., bromobenzyl or bromothiophene). These brominated groups may enhance halogen bonding in target interactions . Compound 26k replaces the isonicotinamide with a nitroimidazo[1,2-a]pyrazinone core, enabling antitubercular activity through nitroreductase activation .
Compound 28 achieved an 84% yield via carbodiimide-mediated coupling, suggesting efficient methodology for benzodioxole-linked amides .
Physicochemical Properties :
- The methoxyethoxy group in the target compound likely improves aqueous solubility compared to brominated analogs (SW-C165, C26), which may exhibit higher lipophilicity .
- Compound 26k ’s nitroimidazole core contributes to moderate solubility but enhances redox activity, critical for antitubercular efficacy .
Biological Relevance :
- While biological data for the target compound are lacking, SW-C165 and C26 demonstrate activity against Salmonella pathogens, attributed to their halogenated substituents .
- Compound 4a (thiadiazole derivative) shows acetylcholinesterase inhibition, highlighting the benzodioxole group’s role in CNS-targeting scaffolds .
Biologische Aktivität
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
The compound features a benzo[d][1,3]dioxole moiety and an isonicotinamide structure, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including arylation and asymmetric hydrogenation to ensure high enantioselectivity. The following table summarizes key synthetic routes and conditions:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Arylation | Pd-catalyst | Room temperature |
| 2 | Hydrogenation | Noyori catalyst | Under pressure |
| 3 | Purification | Ethyl acetate | Recrystallization |
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, which may relate to the activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide. For instance, compounds with similar structures have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies reported IC50 values for α-amylase inhibition as low as 0.68 µM , indicating potent activity against this target while exhibiting minimal cytotoxicity to normal cells (IC50 > 150 µM) .
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro assays demonstrated that related benzodioxol derivatives exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 to 65 µM . These findings suggest that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide may possess similar anticancer activity, warranting further exploration in preclinical models .
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with glucose metabolism and cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors or signaling pathways that regulate cellular growth and apoptosis.
Case Studies
A recent study involving a related benzodioxol derivative (Compound IIc) demonstrated its effectiveness in reducing blood glucose levels in a streptozotocin-induced diabetic mouse model. After administration of five doses, blood glucose levels decreased from 252.2 mg/dL to 173.8 mg/dL , showcasing the potential therapeutic applications of benzodioxol compounds in diabetes management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
